2-(Benzyloxy)-3-chloro-1,1'-biphenyl
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Overview
Description
2-(Benzyloxy)-3-chloro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a benzyloxy group attached to the second carbon and a chlorine atom attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-chloro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid or boronate ester as the coupling partner and a halogenated biphenyl derivative as the substrate. The reaction is catalyzed by a palladium catalyst and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Another method involves the nucleophilic substitution reaction, where a benzyloxy group is introduced to a chlorinated biphenyl derivative using a suitable nucleophile under basic conditions .
Industrial Production Methods
Industrial production of 2-(Benzyloxy)-3-chloro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield, making the process more economically viable .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-chloro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted biphenyl.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydrogen-substituted biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-3-chloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a building block in polymer synthesis
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-chloro-1,1’-biphenyl involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for benzyl ether synthesis under neutral conditions.
2-(Benzyloxy)ethanol: Utilized as a solvent and intermediate in organic synthesis.
Uniqueness
2-(Benzyloxy)-3-chloro-1,1’-biphenyl is unique due to the presence of both a benzyloxy group and a chlorine atom on the biphenyl core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other biphenyl derivatives .
Properties
Molecular Formula |
C19H15ClO |
---|---|
Molecular Weight |
294.8 g/mol |
IUPAC Name |
1-chloro-3-phenyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C19H15ClO/c20-18-13-7-12-17(16-10-5-2-6-11-16)19(18)21-14-15-8-3-1-4-9-15/h1-13H,14H2 |
InChI Key |
UVEFAPCJDAGMSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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